4-(2-Bromoethoxy)-phenylacetic acid
Description
4-(2-Bromoethoxy)-phenylacetic acid is a brominated derivative of phenylacetic acid, characterized by a 2-bromoethoxy (–OCH₂CH₂Br) substituent at the para position of the phenyl ring. This structural feature distinguishes it from other phenylacetic acid derivatives by introducing both an ether linkage and a reactive bromine atom. The bromoethoxy group enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine acts as a leaving group .
Properties
CAS No. |
59127-37-6 |
|---|---|
Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-[4-(2-bromoethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H11BrO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI Key |
WNMSWTYGDNNRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Selected Phenylacetic Acid Derivatives
Key Observations:
- Halogen Positioning: Bromine placement (e.g., on the ethoxy chain vs. directly on the phenyl ring) significantly alters reactivity. For example, this compound’s bromine is more accessible for nucleophilic displacement than 2-(4-bromophenoxy)-2-phenylacetic acid’s aryl-bound bromine .
- Functional Group Impact : Methoxy (–OCH₃) and fluorophenyl groups enhance metabolic stability compared to bromoethoxy derivatives, as seen in 2-Bromo-4-methoxyphenylacetic acid and 4-(4-Fluorophenyl)phenylacetic acid .
Pharmacological and Metabolic Profiles
- Enzyme Inhibition: Derivatives like 4-(4-guanidino-benzoyloxy)phenylacetic acid (GBPA) exhibit protease inhibitory activity, though with lower efficacy (~10% of camostat mesylate) . The bromoethoxy group in this compound may similarly influence enzyme interactions, though this requires empirical validation.
- Anti-inflammatory Activity: Benzisothiazolinone derivatives demonstrate potent anti-inflammatory effects but lack the broad-spectrum efficacy of ibuprofen, a phenylacetic acid analog . The bromoethoxy substituent’s steric bulk could further modulate target binding.
- Metabolic Pathways: Like ibuprofen, phenylacetic acids often undergo CoA ligase-mediated activation .
Physicochemical Properties
- Solubility and Reactivity: Bromine’s electronegativity increases polarity, enhancing solubility in polar solvents compared to non-halogenated analogs. However, the ethoxy chain may counterbalance this by introducing hydrophobic character.
- Thermal Stability: Melting points vary widely; for example, 2-Bromo-4-methoxyphenylacetic acid melts at 127–131°C, whereas benzisothiazolinone derivatives exhibit higher thermal stability due to aromatic heterocycles .
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